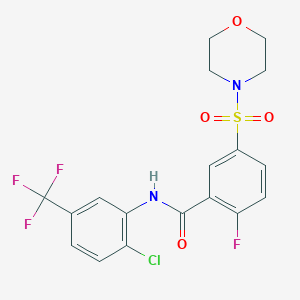

N-(2-氯-5-(三氟甲基)苯基)-2-氟-5-(吗啉磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

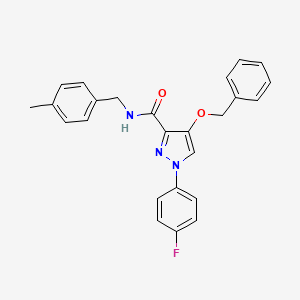

The compound "N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide" is a synthetic molecule that appears to be related to various benzamide derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their crystal structures and biological activities, including herbicidal, antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multi-step reactions starting from substituted benzenes or benzoic acids. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involved the condensation of an isocyanato compound with an aminated morpholine derivative, followed by cyclization with hydrazine hydrate . Similarly, the synthesis of other benzamide derivatives often includes steps like acyl chlorination, amination, and coupling reactions . These methods suggest that the synthesis of the compound would likely involve similar strategies, potentially starting with chlorinated and fluorinated benzoic acid derivatives and involving morpholine in the process.

Molecular Structure Analysis

The molecular structures of benzamide derivatives are often characterized by X-ray crystallography. For example, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined to belong to the monoclinic space group with specific cell parameters . The crystal structures provide insight into the molecular conformations and potential intermolecular interactions, such as hydrogen bonding and aromatic stacking, which could be relevant for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can involve interactions with various biological targets. For instance, some benzamide derivatives have been shown to inhibit the growth of cancer cell lines . The presence of functional groups like the morpholino moiety, halogens, and the sulfonyl group can influence the reactivity of these compounds, potentially leading to interactions with enzymes or receptors in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of halogen atoms can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution in biological systems . The crystallographic data provide information on the density and molecular volume, which are important for understanding the compound's behavior in solid-state . Additionally, the stability of these compounds under various conditions, such as benchtop and post-preparative stability, has been assessed to ensure reliable bioanalytical measurements .

科学研究应用

硫脲衍生物的合成和抗病原活性

对具有潜在抗病原活性的各种酰基硫脲的合成和表征的研究揭示了重要发现。这些衍生物的特征在于存在氟、溴或碘,特别是氯原子,对铜绿假单胞菌和金黄色葡萄球菌菌株表现出显着的抗生物膜特性。这突出了该化合物作为具有特定抗生物膜能力的新型抗菌剂开发的潜力 (Limban, Marutescu, & Chifiriuc, 2011).

嘧啶和吗啉苯基衍生物的生物活性

关于5-氟-N4-(3-(4-取代苄基氨基)苯基)-N2-(4-吗啉苯基)嘧啶-2,4-二胺衍生物合成的研究证明了它们显着的杀幼虫活性。苄基环上三氟和氟等吸电子基团的存在增强了这种活性,为设计具有潜在生物应用的化合物提供了新的视角 (Gorle et al., 2016).

吲唑-甲酰胺化合物的抗肿瘤活性

3-氨基-N-[4-氯-3-(三氟甲基)苯基]-4-吗啉-1H-吲唑-1-甲酰胺的合成显示出对癌细胞增殖的独特抑制能力,特别是A549和BGC-823癌细胞系。这指出了此类化合物在癌症治疗中的潜在用途 (Ji et al., 2018).

选择性氟化剂

二乙氨基二氟磺鎓和吗啉二氟磺鎓作为氟化剂的开发代表了化学合成中的重大进步。与传统试剂相比,这些试剂提供了更高的稳定性和易于处理性,从而实现了更高效和更安全的合成过程 (L’Heureux et al., 2010).

苯甲酰胺衍生物的合成和微生物活性

含氟吗啉苯甲酰胺衍生物的高效合成及其微生物活性突出了开发新型抗菌剂的潜力。这些化合物表现出有效的抗真菌和抗菌活性,表明它们在解决微生物耐药性方面具有实用性 (Patharia et al., 2020).

属性

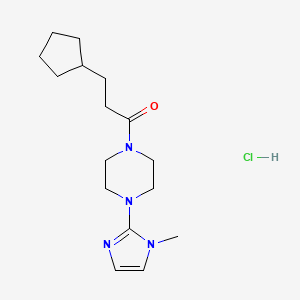

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF4N2O4S/c19-14-3-1-11(18(21,22)23)9-16(14)24-17(26)13-10-12(2-4-15(13)20)30(27,28)25-5-7-29-8-6-25/h1-4,9-10H,5-8H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSVBBNXVRCYJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF4N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-(morpholinosulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2540660.png)

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2540667.png)

![(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2540668.png)